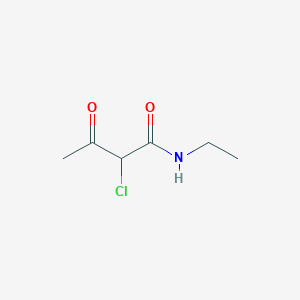
2-chloro-N-ethyl-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-ethyl-3-oxobutanamide, also known as this compound, is a useful research compound. Its molecular formula is C6H10ClNO2 and its molecular weight is 163.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that 2-chloro-N-ethyl-3-oxobutanamide exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 0.25 mg/mL |
| Klebsiella pneumoniae | 0.75 mg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .
Anticancer Properties
This compound has also been investigated for its anticancer effects. In vitro studies have demonstrated its ability to reduce the viability of various cancer cell lines, including breast and colon cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HCT116 (Colon Cancer) | 20 |
Mechanistically, the compound appears to induce apoptosis through the activation of caspases, which are critical for programmed cell death .
Building Block in Organic Synthesis
The compound serves as an important building block in organic synthesis, particularly in the synthesis of more complex molecules. Its reactive chloro group allows for various substitution reactions, making it a versatile intermediate.
Example Reaction :
The reaction of this compound with nucleophiles can yield substituted derivatives useful in medicinal chemistry.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at Sarhad University evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .
Case Study 2: Anticancer Activity
In another investigation published in Frontiers in Chemistry, the anticancer properties were assessed using various cancer cell lines. The study concluded that treatment with this compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .
Propriétés
Numéro CAS |
15844-86-7 |
|---|---|
Formule moléculaire |
C6H10ClNO2 |
Poids moléculaire |
163.6 g/mol |
Nom IUPAC |
2-chloro-N-ethyl-3-oxobutanamide |
InChI |
InChI=1S/C6H10ClNO2/c1-3-8-6(10)5(7)4(2)9/h5H,3H2,1-2H3,(H,8,10) |
Clé InChI |
JFSWYPKLWHGUDT-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C(C(=O)C)Cl |
SMILES canonique |
CCNC(=O)C(C(=O)C)Cl |
Synonymes |
Butanamide, 2-chloro-N-ethyl-3-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















